3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
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Overview
Description
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is an organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, and a benzohydrazide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Benzylation: The attachment of a 2-methylbenzyl group via an ether linkage.
Hydrazide Formation: The final step involves the formation of the benzohydrazide moiety.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Ethoxylation: Employing ethyl alcohol (ethanol) and a strong acid catalyst like sulfuric acid (H2SO4).
Benzylation: Utilizing 2-methylbenzyl chloride and a base such as sodium hydroxide (NaOH).
Hydrazide Formation: Reacting the intermediate product with hydrazine hydrate (N2H4·H2O).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the hydrazide group to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The bromine atom and ethoxy group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure but with a nitrile group instead of a hydrazide.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde instead of a hydrazide.
3-Bromo-4-ethoxy-5-methoxybenzonitrile: Similar but with different positions of the ethoxy and methoxy groups.
Uniqueness
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom, an ethoxy group, and a hydrazide functional group. These characteristics suggest potential biological activities, particularly in the realms of antimicrobial and anticancer applications.
- Molecular Formula : C17H19BrN2O3
- Molecular Weight : 379.2 g/mol
- IUPAC Name : 3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi. The hydrazide moiety is believed to interact with microbial enzymes, potentially leading to antimicrobial effects.
- Antitumor Activity : The compound's structure suggests potential interactions with cancer cell pathways. In silico studies have indicated that it may bind effectively to targets involved in tumor growth regulation.
- Enzyme Inhibition : The hydrazide group can form hydrogen bonds with enzymes or receptors, which may inhibit their activity. This characteristic is crucial for developing inhibitors in biochemical pathways .
Antimicrobial Activity
A study evaluating the antimicrobial effects of various benzohydrazide derivatives found that compounds similar to this compound displayed significant inhibitory effects against common pathogens such as Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM for some derivatives .
Antitumor Potential
Molecular docking studies have shown that this compound exhibits promising binding affinities to key cancer-related targets. For instance, it demonstrated a binding energy of -9.70 kcal/mol against specific receptors implicated in cancer proliferation . Such findings suggest its potential as a lead compound for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-5-ethoxy-4-methoxybenzonitrile | Contains a nitrile instead of a hydrazide | Nitrile group may impart different reactivity |
3-Bromo-5-fluoro-benzohydrazide | Fluorine atom replaces bromine | Fluorine may alter biological activity |
3-Bromo-5-hydroxybenzaldehyde | Contains hydroxyl and aldehyde groups | Hydroxyl group enhances solubility |
The distinct combination of functional groups in this compound provides a balance of reactivity and stability, making it particularly versatile for various applications .
Properties
Molecular Formula |
C17H19BrN2O3 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H19BrN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-7-5-4-6-11(12)2/h4-9H,3,10,19H2,1-2H3,(H,20,21) |
InChI Key |
IFXNGPOAZPOHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2C |
Origin of Product |
United States |
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